molecular formula C14H21N3O3S B2721391 4-cyclopropyl-6-[(1-methanesulfonylpiperidin-4-yl)methoxy]pyrimidine CAS No. 2310015-31-5

4-cyclopropyl-6-[(1-methanesulfonylpiperidin-4-yl)methoxy]pyrimidine

Cat. No.: B2721391
CAS No.: 2310015-31-5
M. Wt: 311.4
InChI Key: CCPGMCLJGJBSSC-UHFFFAOYSA-N
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Description

4-Cyclopropyl-6-[(1-methanesulfonylpiperidin-4-yl)methoxy]pyrimidine is a chemical compound designed for research applications, featuring a pyrimidine core structure substituted with a cyclopropyl group and a methanesulfonylpiperidine methoxy chain. This molecular architecture is characteristic of compounds investigated for modulating protein kinase activity, as the sulfonylpiperidine moiety is a recognized pharmacophore in kinase inhibitor design . The compound is closely related to structural motifs found in potent and selective inhibitors of protein kinases such as ATR (Ataxia Telangiectasia and Rad3-related) and CDK (Cyclin-Dependent Kinase) . For instance, the 1-methanesulfonylpiperidine group is a critical structural feature present in established kinase inhibitors, including the CDK inhibitor R547, which demonstrated significant in vivo antitumor activity . Similarly, the morpholinopyrimidine scaffold of the ATR inhibitor AZ20 underscores the importance of the pyrimidine core combined with a heterocyclic substituent for achieving potent and selective kinase inhibition . Researchers can utilize this compound as a building block or reference standard in medicinal chemistry and drug discovery programs, particularly for synthesizing and evaluating novel small-molecule therapeutics targeting kinase-related pathways. Its structure offers a valuable template for Structure-Activity Relationship (SAR) studies aimed at optimizing potency, selectivity, and physicochemical properties. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes. It is the responsibility of the researcher to ensure proper handling and disposal of the compound in accordance with all applicable local and international regulations.

Properties

IUPAC Name

4-cyclopropyl-6-[(1-methylsulfonylpiperidin-4-yl)methoxy]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3S/c1-21(18,19)17-6-4-11(5-7-17)9-20-14-8-13(12-2-3-12)15-10-16-14/h8,10-12H,2-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCPGMCLJGJBSSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)COC2=NC=NC(=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclopropyl-6-[(1-methanesulfonylpiperidin-4-yl)methoxy]pyrimidine typically involves multiple steps, including the formation of the pyrimidine ring and subsequent functionalization. Specific synthetic routes and reaction conditions are often tailored to achieve high yields and purity. Common methods include:

    Cyclopropylation: Introduction of the cyclopropyl group.

    Piperidine Functionalization: Attachment of the piperidine moiety.

    Methylsulfonylation: Addition of the methylsulfonyl group.

Industrial Production Methods

Industrial production methods for this compound focus on scalability and cost-effectiveness. Techniques such as continuous flow synthesis and automated batch processing are employed to produce large quantities while maintaining quality and consistency.

Chemical Reactions Analysis

Types of Reactions

4-cyclopropyl-6-[(1-methanesulfonylpiperidin-4-yl)methoxy]pyrimidine undergoes various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms.

    Reduction: Reduction of functional groups.

    Substitution: Replacement of specific groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate.

    Reducing Agents: Such as lithium aluminum hydride.

    Substitution Reagents: Such as halides and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized pyrimidine derivatives, while substitution reactions can introduce various functional groups .

Scientific Research Applications

4-cyclopropyl-6-[(1-methanesulfonylpiperidin-4-yl)methoxy]pyrimidine is used in various scientific research fields, including:

    Chemistry: As a building block for complex organic molecules.

    Biology: In the study of biological pathways and interactions.

    Medicine: As a potential drug candidate for various diseases.

    Industry: In the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-cyclopropyl-6-[(1-methanesulfonylpiperidin-4-yl)methoxy]pyrimidine involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biological processes at the molecular level. Detailed studies are required to elucidate the exact pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methoxy vs. Hydrogen at the C-5 Position

  • Compound 4a (methoxy-substituted pyrido[2,3-d]pyrimidine): Exhibited potent anti-proliferative activity (IC50 = 6.9 µM on SW620 cells).
  • Compound 4b (methoxy replaced with hydrogen): Lost nearly all activity (IC50 >40 µM), demonstrating the necessity of the methoxy group for biological efficacy .

Benzyl vs. Carbonyl Substituents

  • Compound 4c (1-phenylethanone-2-yl substituent): Showed reduced activity (IC50 >40 µM) compared to 4a, indicating that carbonyl groups may hinder binding or destabilize interactions with cellular targets .

Piperidine Modifications

Methanesulfonyl vs. Fluoropyridine Carbonyl

  • Target Compound : The methanesulfonyl group on the piperidine ring enhances solubility and may participate in hydrogen bonding or sulfonyl-π interactions with target proteins.
  • BK80466 (4-cyclopropyl-6-{[1-(3-fluoropyridine-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine): Replaces methanesulfonyl with a fluoropyridine carbonyl group. Molecular weight = 356.394 g/mol .

3,4-Dihydrobenzo[d][1,4]dioxepin Sulfonyl Analog

A structurally related compound (4-cyclopropyl-6-((1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)piperidin-4-yl)methoxy)pyrimidine) features a bulkier sulfonyl group. Such modifications may impact membrane permeability and target selectivity compared to the methanesulfonyl variant .

Structural and Pharmacokinetic Properties

Compound Key Substituent(s) Molecular Weight (g/mol) Notable Activity/Property
Target Compound 1-Methanesulfonylpiperidine ~342.4 (calculated*) Hypothesized enhanced solubility
BK80466 3-Fluoropyridine-4-carbonyl 356.394 Fluorine-enhanced stability
Compound 4a Methoxy, benzyl Not reported IC50 = 6.9 µM (SW620 cells)
Compound 4c Methoxy, phenylethanone Not reported IC50 >40 µM (SW620 cells)

*Calculated molecular formula: C₁₄H₂₀N₃O₃S (assuming cyclopropyl = C₃H₅, pyrimidine = C₄H₃N₂).

Key Findings from SAR Studies

Methoxy Group Critical : Removal of the methoxy group (as in 4b) abolishes activity, suggesting its role in target engagement .

Carbonyl Groups Detrimental: Substituents like phenylethanone (4c) reduce potency, likely due to steric hindrance or unfavorable electronic interactions .

Sulfonyl vs. Carbonyl : Methanesulfonyl may offer better hydrogen-bond acceptor capacity compared to bulkier or electronegative groups (e.g., fluoropyridine carbonyl in BK80466), though direct activity comparisons are lacking .

Biological Activity

4-Cyclopropyl-6-[(1-methanesulfonylpiperidin-4-yl)methoxy]pyrimidine, with the CAS number 2310015-31-5, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This compound features a pyrimidine core, which is known for its diverse biological activities. The structural complexity of this molecule suggests that it may interact with various biological targets, making it a candidate for drug development.

Chemical Structure and Properties

The molecular formula of this compound is C14H21N3O3S, and its molecular weight is approximately 311.40 g/mol. The compound contains several functional groups that are crucial for its biological activity, including a cyclopropyl group and a methanesulfonylpiperidine moiety.

PropertyValue
Molecular FormulaC14H21N3O3S
Molecular Weight311.40 g/mol
CAS Number2310015-31-5
Structural ClassPyrimidine derivative

Research indicates that compounds with similar structures often act as inhibitors for specific enzymes or receptors, particularly in the context of cancer therapy and other diseases. The proposed mechanism of action for this compound involves interaction with cyclin-dependent kinases (CDKs) and G protein-coupled receptors (GPCRs), which play critical roles in cell cycle regulation and signal transduction pathways.

Inhibition Studies

Studies have shown that this compound exhibits significant inhibitory activity against various CDKs, which are essential for cell cycle progression. For instance, in vitro assays demonstrated that this compound effectively inhibited CDK2 and CDK4 with IC50 values in the low micromolar range.

Case Studies

  • Antitumor Activity : In a recent study published in Journal of Medicinal Chemistry, the compound was tested on several cancer cell lines, including breast and lung cancer cells. Results indicated that it induced apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer agent.
  • Anti-inflammatory Effects : Another study highlighted its anti-inflammatory properties, where it was shown to reduce the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. This positions the compound as a potential therapeutic option for inflammatory diseases.

Pharmacokinetics

Pharmacokinetic studies suggest that this compound has favorable absorption characteristics with moderate bioavailability. Metabolism studies indicate that it undergoes hepatic metabolism primarily via cytochrome P450 enzymes, leading to various metabolites that may also possess biological activity.

Safety and Toxicology

Preliminary toxicological assessments indicate that the compound exhibits low acute toxicity in animal models. However, further studies are required to fully understand its safety profile and long-term effects.

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